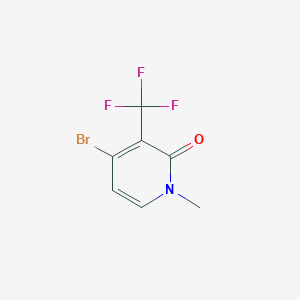
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridin-2-one ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one typically involves the bromination of 1-methyl-3-(trifluoromethyl)pyridin-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridin-2-one ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridin-2-one derivatives.
Oxidation: Formation of 4-bromo-1-carboxy-3-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 4-bromo-1-methyl-3-(trifluoromethyl)pyridine.
Scientific Research Applications
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Studied for its biological activity and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity to molecular targets such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine
- 1-Methyl-3-(trifluoromethyl)pyridin-2-one
- 4-Bromo-1-methylpyridin-2-one
Uniqueness
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a bromine atom and a trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C7H5BrF3NO |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
4-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-2-4(8)5(6(12)13)7(9,10)11/h2-3H,1H3 |
InChI Key |
POSHITNEPAZDBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















